molecular formula C18H10N7NaO10S B086743 Azo yellow CAS No. 12627-77-9

Azo yellow

Cat. No.: B086743
CAS No.: 12627-77-9
M. Wt: 539.4 g/mol
InChI Key: ITEPKMYUXWHBGC-UHFFFAOYSA-M
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Description

Azo yellow is a type of azo dye, which is a class of organic compounds characterized by the presence of the functional group R−N=N−R′, where R and R′ are usually aryl groups. Azo dyes are known for their vivid colors, which range from reds and oranges to yellows. These dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azo yellow dyes are typically synthesized through a process known as azo coupling. This involves the reaction of an aryl diazonium ion with another aromatic compound that has electron-donating groups. The general reaction can be represented as: [ \text{ArN}_2^+ + \text{Ar’H} \rightarrow \text{ArN=NAr’} + \text{H}^+ ] In practice, compounds like acetoacetic amide are often used as coupling partners .

Industrial Production Methods: In industrial settings, azo dyes are often produced in batch reactors using azo coupling reactions. Continuous flow systems have also been developed to improve the efficiency and scalability of azo dye production. These systems offer advantages such as better control over reaction conditions, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Azo yellow dyes undergo various chemical reactions, including:

    Oxidation: Azo dyes can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction of azo dyes typically leads to the formation of aromatic amines, which can be further processed or used in different applications.

    Substitution: Azo dyes can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and iron powder are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products:

Scientific Research Applications

Azo yellow dyes have a wide range of applications in scientific research:

Mechanism of Action

Azo yellow dyes can be compared with other azo dyes and similar compounds:

    Azo Red: Similar in structure but absorbs light at different wavelengths, resulting in a red color.

    Azo Orange: Another azo dye with a slightly different structure, leading to an orange color.

    Azo Blue: Contains additional functional groups that shift its absorption spectrum to the blue region.

Uniqueness: this compound dyes are unique due to their specific absorption characteristics, which make them ideal for applications requiring yellow coloration. Their stability and ease of synthesis also contribute to their widespread use .

Comparison with Similar Compounds

  • Azo Red
  • Azo Orange
  • Azo Blue
  • Sunset Yellow
  • Metanil Yellow

Properties

IUPAC Name

sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPKMYUXWHBGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N7NaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648747
Record name Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12627-77-9
Record name Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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